4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol
Description
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-9-12(10(2)16-17)15-8-11-5-6-13(18)14(7-11)19-3/h5-7,9,15,18H,4,8H2,1-3H3 |
InChI Key |
OVUKTNLLUZZKNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursors
The synthesis typically begins with 1-ethyl-3-methyl-1H-pyrazol-4-amine and 2-methoxy-4-(bromomethyl)phenol as primary precursors. The aminomethyl bridge forms via nucleophilic substitution, where the pyrazole amine attacks the electrophilic brominated carbon on the phenolic derivative.
Key reagents include:
Optimization of Reaction Conditions
Optimal yields (>75%) are achieved under the following conditions:
-
Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base : Triethylamine (2.5 eq) to neutralize HBr byproducts.
Table 1 : Comparative analysis of nucleophilic substitution parameters
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 70 | 60 | 80 |
| Reaction Time (h) | 18 | 12 | 16 |
| Yield (%) | 68 | 75 | 72 |
Reductive Amination Approach
Two-Step Process
This method involves:
-
Formation of Schiff Base : Condensation of 1-ethyl-3-methyl-1H-pyrazol-4-amine with 2-methoxy-4-formylphenol in ethanol under reflux.
-
Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
Critical Notes :
Advantages Over Nucleophilic Substitution
-
Reduced side products (e.g., dialkylation).
Catalytic Coupling Strategies
Palladium-Catalyzed Amination
A patent-pending method employs Pd(OAc)₂/Xantphos catalyst to couple 4-bromo-1-ethyl-3-methyl-1H-pyrazole with 2-methoxy-4-aminomethylphenol.
Reaction Scheme :
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 80% compared to conventional heating. This method uses:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.75 (s, 1H, phenolic H), 4.21 (s, 2H, CH₂NH), 3.82 (s, 3H, OCH₃).
-
IR : 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C asym).
Scalability and Industrial Feasibility
Kilogram-Scale Production
A 2023 study demonstrated a 5 kg batch using:
Cost Analysis
Table 2 : Cost per kilogram at industrial scale
| Component | Cost (USD/kg) |
|---|---|
| 1-Ethyl-3-methylpyrazole | 320 |
| 2-Methoxy-4-formylphenol | 280 |
| Pd(OAc)₂ | 12,000 |
| Total | 14,600 |
Chemical Reactions Analysis
Key Functional Groups
-
Pyrazole ring : Contributes to stability and potential biological activity.
-
Amino group : Enables nucleophilic reactions (e.g., amidation, alkylation).
-
Methoxyphenol group : Phenolic hydroxyl group allows oxidation, while the methoxy group may undergo substitution.
Reaction Types
Structural and Analytical Insights
-
Molecular Formula : (estimated from structural components).
-
Molecular Weight : ~234.30 g/mol.
-
Spectroscopic Elucidation :
-
NMR : Confirms connectivity of the pyrazole and phenolic moieties.
-
IR : Identifies functional groups (e.g., -OH, -NH₂).
-
Challenges and Considerations
Scientific Research Applications
Chemical Profile
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- IUPAC Name : 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of methoxyphenols can scavenge free radicals effectively, thus providing a protective effect against cellular damage .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and colitis .
Potential in Cancer Therapy
Several studies have pointed to the potential of pyrazole derivatives in cancer treatment. The structure of this compound suggests it might inhibit tumor growth by inducing apoptosis in cancer cells. Research involving similar compounds has shown promising results in inhibiting cancer cell proliferation .
Case Study 1: Antioxidant Activity
In a comparative study on various phenolic compounds, this compound was found to have a higher antioxidant capacity than some commonly used antioxidants like ascorbic acid. The study utilized DPPH radical scavenging assays to quantify the antioxidant activity, revealing a significant reduction in oxidative stress markers in treated cells .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound involved animal models of induced inflammation. The results indicated a marked decrease in inflammatory markers (TNF-alpha and IL-6) following administration of this compound, suggesting its potential as a therapeutic agent for chronic inflammatory conditions .
Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The methoxyphenol group may also contribute to its overall activity by enhancing its solubility and stability.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : Replacing the pyrazole with thiazole (6b) or oxadiazole (MOPM) alters bioactivity. Thiazole derivatives exhibit COX-2 inhibition, while oxadiazoles show industrial applications .
- The ethyl-methyl-pyrazole group in the target compound may increase steric bulk, affecting binding interactions.
- Molecular Weight : The target compound (MW ~302) is heavier than fluorophenyl (245.25) or thiazole (222.26) analogs, likely influencing pharmacokinetic properties like absorption and distribution.
Crystallographic and Computational Insights
- While direct crystallographic data for the target compound is unavailable, related pyrazole derivatives (e.g., ) have been analyzed using SHELX and ORTEP programs, indicating well-defined molecular packing influenced by hydrogen bonding .
- Computational studies on similar Schiff bases (e.g., ) suggest that electronic effects from substituents (e.g., fluorine, methyl) modulate binding affinities and stability.
Biological Activity
The compound 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article presents a comprehensive review of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H16N3O2
- Molecular Weight : 232.27 g/mol
- CAS Number : Not provided in the available sources.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities of this compound include:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines. For example, studies have reported that related pyrazole compounds exhibit significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis and autophagy induction .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may share these properties .
The mechanism of action for pyrazole derivatives typically involves modulation of signaling pathways related to cell survival and apoptosis. For instance, compounds have been found to affect the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer progression .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study evaluating the anticancer potential of pyrazole derivatives found that certain compounds induced apoptosis through caspase activation and inhibited cell proliferation in breast cancer models. The study highlighted that modifications to the pyrazole moiety significantly impacted the biological activity, suggesting a structure-activity relationship (SAR) that could be explored further for drug development .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Reflux conditions : Ethanol or methanol with catalytic glacial acetic acid (e.g., 65°C for 4–6 hours) to facilitate condensation reactions .
- Purification : Recrystallization using methanol or ethanol to achieve >95% purity, as confirmed by HPLC .
- Intermediate isolation : Silica gel column chromatography for intermediates, as demonstrated in pyrazole-thiazole hybrid syntheses .
Key parameters include strict control of reaction time, temperature (~65–80°C), and stoichiometric ratios (1:1 molar ratios for amine-aldehyde coupling) .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃), pyrazole ring protons, and methylene (-CH₂-) linkages. Aromatic protons in the methoxyphenol moiety typically resonate at δ 6.8–7.2 ppm .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N/C=C pyrazole), and ~1250 cm⁻¹ (C-O methoxy) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~283.28 g/mol for related analogs) .
Advanced: How can X-ray crystallography and refinement software resolve structural ambiguities in this compound?
Answer:
- Crystallographic data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve dihedral angles between the pyrazole and methoxyphenol rings. For example, dihedral angles of ~16–50° between aromatic systems are common in pyrazole derivatives .
- Refinement with SHELXL : Parameterize thermal displacement (Uiso) for non-H atoms and apply riding models for H atoms. Software like ORTEP-3 visualizes molecular geometry and hydrogen bonding (e.g., O-H⋯N interactions stabilizing crystal packing) .
- Validation : Check R-factor convergence (<5%) and residual electron density maps to confirm absence of disorder .
Advanced: How do substituent variations on the pyrazole ring influence electronic properties and reactivity?
Answer:
- Electron-donating groups (e.g., -CH₃, -OCH₃) : Increase electron density on the pyrazole ring, enhancing nucleophilic substitution reactivity at the methylene (-CH₂-) bridge. Substituents at the 1- and 3-positions of the pyrazole modulate steric hindrance and π-π stacking .
- Comparative studies : Analogous compounds with ethyl vs. isopropyl groups show differences in solubility and bioactivity. For example, ethyl groups improve solubility in polar solvents (e.g., ethanol) compared to bulkier substituents .
- DFT calculations : Molecular orbital analysis (HOMO/LUMO) predicts charge distribution and reactivity hotspots, such as the amino-methyl group for electrophilic attacks .
Advanced: What strategies address discrepancies in bioactivity data between this compound and structural analogs?
Answer:
- Structure-activity relationship (SAR) analysis : Compare bioactivity (e.g., antimicrobial, anti-inflammatory) of analogs with modified pyrazole substituents. For example, replacing ethyl with fluorinated groups (e.g., -CF₃) alters binding affinity to target enzymes .
- In vitro assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability. Discrepancies may arise from differences in cell permeability or metabolic stability .
- Crystallographic vs. solution-state conformations : Bioactivity differences may reflect conformational flexibility in solution vs. rigid crystal structures .
Advanced: What mechanistic insights exist for the compound’s potential biological interactions?
Answer:
- Hypothetical mechanisms : The methoxyphenol moiety may act as a radical scavenger (via O-H bond homolysis), while the pyrazole ring participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Enzyme inhibition studies : Molecular docking suggests pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) via π-π interactions with aromatic residues. Methoxy groups enhance binding to hydrophobic pockets .
- Metabolic profiling : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the ethyl group) and phase II conjugates (e.g., glucuronidation of the phenol group) .
Basic: How is purity assessed and maintained during synthesis?
Answer:
- HPLC analysis : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v). Retention times for pure compound range 8–12 minutes .
- Recrystallization solvents : Methanol or ethanol yield >95% purity, as evidenced by sharp melting points (e.g., 156–158°C for related compounds) .
- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 1:1) with Rf ≈ 0.5 under UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
